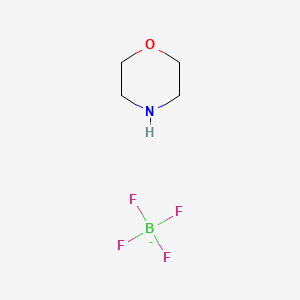
Morpholinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium tetrafluoroborate is an ionic compound composed of a morpholinium cation and a tetrafluoroborate anion. It is known for its stability and unique properties, making it a valuable additive in various scientific and industrial applications. The compound has garnered attention for its role in enhancing the performance and stability of perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinium tetrafluoroborate can be synthesized through the reaction of morpholine with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, where morpholine acts as a base and reacts with tetrafluoroboric acid to form the desired ionic compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The process ensures high purity and yield of the compound, which is essential for its application in sensitive areas such as solar cell manufacturing .
Chemical Reactions Analysis
Types of Reactions
Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with metal ions, enhancing its utility in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the products may include new ionic compounds with different anions .
Scientific Research Applications
Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as an additive in the synthesis of various organic and inorganic compounds.
Biology: The compound’s stability and ionic nature make it useful in biological studies, particularly in the stabilization of biomolecules.
Mechanism of Action
The mechanism by which morpholinium tetrafluoroborate exerts its effects involves the interaction between the morpholinium cation and the tetrafluoroborate anion. The synergistic action of these ions improves the quality of perovskite films and passivates surface and bulk defects. This leads to notable enhancements in device performance and stability .
Comparison with Similar Compounds
Similar Compounds
Methylammonium tetrafluoroborate: Similar in structure but with a methylammonium cation instead of a morpholinium cation.
Tetrapentylammonium bromide: Another ionic compound used in various applications, particularly in gas hydrate inhibition.
Uniqueness
Morpholinium tetrafluoroborate stands out due to its specific ionic composition, which provides unique stability and performance-enhancing properties, especially in the context of perovskite solar cells. Its ability to form stable complexes and improve material quality makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
19585-43-4 |
|---|---|
Molecular Formula |
C4H9BF4NO- |
Molecular Weight |
173.93 g/mol |
IUPAC Name |
morpholine;tetrafluoroborate |
InChI |
InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1 |
InChI Key |
WTVDFRIZIJUKCC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


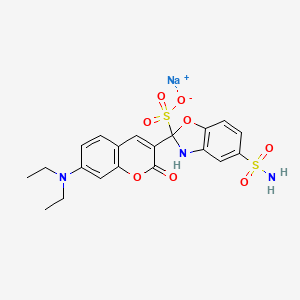
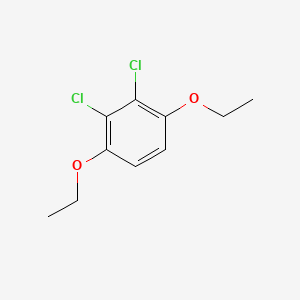
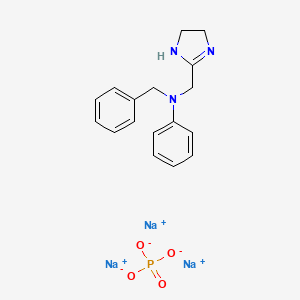
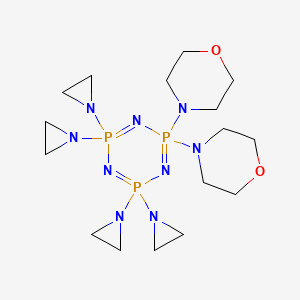
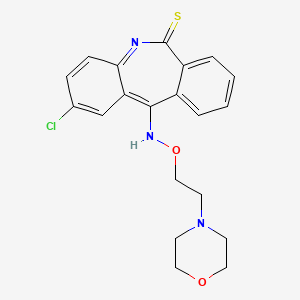
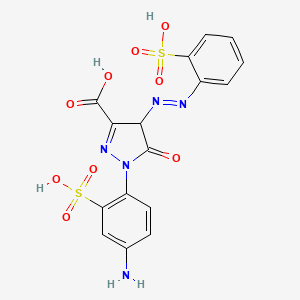
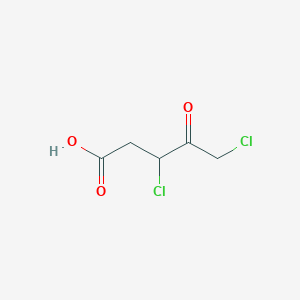
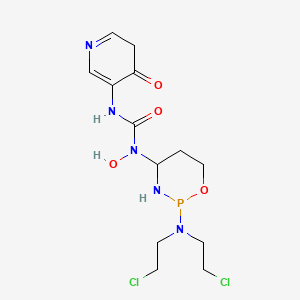

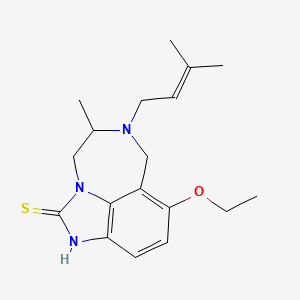

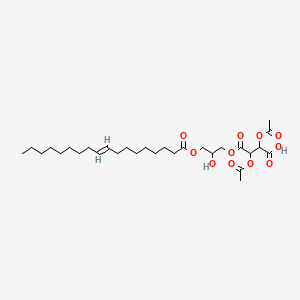
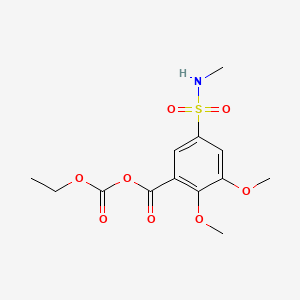
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
